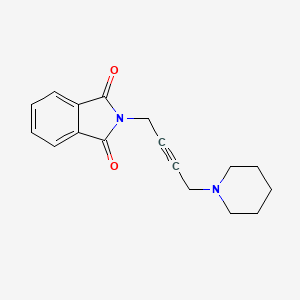
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis of related compounds, such as piperidine and pyridazinone derivatives , indicates the interest in developing efficient synthetic pathways for potential pharmacological agents. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride involved amidation, Friedel-crafts acylation, and hydration, indicating the chemical versatility and reactivity of difluorophenyl-piperazinyl methanones (Zheng Rui, 2010). This process highlights the methodology for synthesizing structurally complex and pharmacologically relevant compounds.
Pharmacokinetics and Metabolism
Studies on related compounds such as dipeptidyl peptidase IV inhibitors reveal insights into the metabolism, excretion, and pharmacokinetics, providing a basis for understanding how such compounds behave in biological systems. The metabolism pathways include hydroxylation, amide hydrolysis, and N-dealkylation, indicating the role of cytochrome P450 enzymes in their biotransformation (Raman K. Sharma et al., 2012). Such information is crucial for developing compounds with optimal pharmacological profiles.
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential therapeutic applications of these compounds. Certain derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Molecular Docking and Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists emphasizes the significance of understanding the binding mechanisms of these compounds at the molecular level. This knowledge aids in the design of compounds with targeted pharmacological effects, demonstrating the application of computational tools in drug discovery (J. Shim et al., 2002).
Potential Antipsychotic Applications
Studies on heterocyclic compounds with affinity for dopamine and serotonin receptors offer insights into the development of novel antipsychotic agents. The structural modification of these compounds to improve their receptor affinity and selectivity underscores the potential of difluorophenyl-piperazinyl methanones and related structures in psychiatric medication (Devin M Swanson et al., 2009).
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-2-1-3-16(22)19(15)20(29)28-12-10-27(11-13-28)18-5-4-17(25-26-18)24-14-6-8-23-9-7-14/h1-9H,10-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPLOVZYRXBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[5-[2-oxidanylidene-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2643046.png)
![(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2643047.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2643048.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2643050.png)



![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)




